2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile
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Overview
Description
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a methoxyphenyl group, and two methyl groups attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This reaction is often catalyzed by guanidine hydrochloride, which serves as an effective organo-catalyst . The reaction conditions are mild, typically conducted at around 80°C, and the reaction time is relatively short, approximately 0.55 hours . The process yields high purity products with yields up to 96% .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic molecules, which are valuable in drug discovery and development.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile: shares structural similarities with other nicotinonitrile derivatives, such as 2-amino-4,6-disubstituted-3-cyanopyridine derivatives.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: and 2-methoxy-5-((phenylamino)methyl)phenol are related compounds that also contain methoxyphenyl groups and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLSAFCVCBSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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